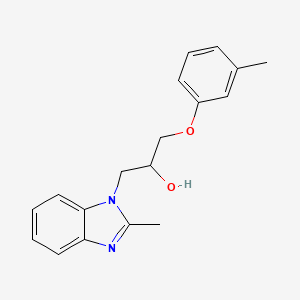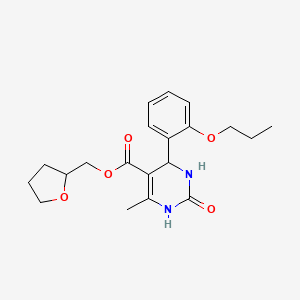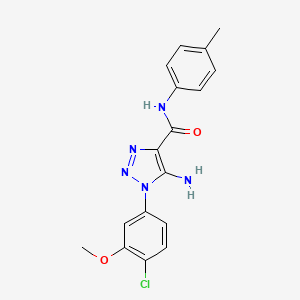
1-(2-methyl-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methyl-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)-2-propanol, commonly known as MBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBC is a white crystalline powder that is soluble in water and organic solvents. It is synthesized through a multi-step process, which involves the reaction of 2-methylbenzimidazole with 3-methylphenol and subsequent alkylation with 2-chloro-1-propanol.
作用機序
The mechanism of action of MBC is not fully understood. However, it has been shown to interact with various cellular targets, including microtubules, tubulin, and DNA. MBC has been shown to inhibit microtubule polymerization, which is essential for cell division and proliferation. This leads to cell cycle arrest and apoptosis in cancer cells. MBC has also been shown to inhibit the replication of viruses by targeting viral DNA polymerase.
Biochemical and Physiological Effects
MBC has been shown to have various biochemical and physiological effects, depending on the target organism. In cancer cells, MBC has been shown to induce cell cycle arrest and apoptosis. In plants, MBC has been shown to inhibit fungal growth and induce plant growth regulation. In viruses, MBC has been shown to inhibit viral replication.
実験室実験の利点と制限
MBC has several advantages for lab experiments, including its broad-spectrum activity, low toxicity, and ease of synthesis. However, MBC also has some limitations, including its limited solubility in water and organic solvents, which can affect its bioavailability and effectiveness.
将来の方向性
There are several future directions for the study of MBC, including the development of more efficient synthesis methods, the investigation of its potential use as a drug delivery system, and the exploration of its applications in material science. Additionally, further studies are needed to fully understand the mechanism of action of MBC and its potential applications in various fields.
合成法
MBC is synthesized through a multi-step process, which involves the reaction of 2-methylbenzimidazole with 3-methylphenol in the presence of a base catalyst such as potassium carbonate. The resulting intermediate is then alkylated with 2-chloro-1-propanol in the presence of a strong base such as sodium hydride. The final product is obtained through purification by recrystallization.
科学的研究の応用
MBC has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, MBC has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use as a drug delivery system and as a precursor for the synthesis of other biologically active compounds.
In agriculture, MBC has been studied for its potential use as a fungicide and herbicide. It has been shown to have a broad-spectrum activity against various plant pathogens, including fungi, bacteria, and viruses. MBC has also been studied for its potential use as a growth regulator for crops.
In material science, MBC has been studied for its potential use as a polymer additive and as a precursor for the synthesis of other functional materials.
特性
IUPAC Name |
1-(2-methylbenzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-6-5-7-16(10-13)22-12-15(21)11-20-14(2)19-17-8-3-4-9-18(17)20/h3-10,15,21H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKSWLPWFQMBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C(=NC3=CC=CC=C32)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-1H-benzimidazol-1-yl)-3-(3-methylphenoxy)propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5204412.png)

![N-(4-fluorophenyl)-1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinamine](/img/structure/B5204431.png)


![3-{2-bromo-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5204445.png)

![1-[2-(allyloxy)benzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5204456.png)
![2-(3,4-dimethoxyphenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B5204470.png)
![4-[6-(4-methoxyphenoxy)hexyl]morpholine](/img/structure/B5204485.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5204488.png)
![4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine](/img/structure/B5204490.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5204510.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5204513.png)